molecular formula C10H15N B157321 3-Pentylpyridine CAS No. 1802-20-6

3-Pentylpyridine

Cat. No.: B157321
CAS No.: 1802-20-6
M. Wt: 149.23 g/mol
InChI Key: WPFPTAWUHHGUDQ-UHFFFAOYSA-N
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Description

3-Pentylpyridine is a heterocyclic aromatic compound with a five-membered ring containing one nitrogen atom. It is an important intermediate in the synthesis of a variety of substances, including pharmaceuticals and agrochemicals. It is also used in the manufacture of flavors and fragrances, and as a stabilizer for polymers. This compound has been studied extensively for its potential applications in a variety of scientific fields, such as drug discovery and development, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of various chemical compounds involving 3-pentylpyridine has been a subject of interest. For instance, 3-pentylpentane-2,4-dione reacted with cyanothioacetamide to form 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. These compounds showed potential in stimulating the growth of sunflower seedlings (Buryi et al., 2019).

Biological and Pharmacological Activities

  • Some derivatives of this compound demonstrated moderate antifungal activity, with certain compounds showing higher effectiveness towards Cryptococcus neoformans compared to standard medical practices (Rusnac et al., 2020).
  • Research on a dichlorodioxomolybdenum(VI)-pyrazolylpyridine complex, which includes a this compound derivative, revealed its high activity and selectivity as a catalyst in olefin epoxidation. This indicates potential applications in industrial and pharmaceutical processes (Amarante et al., 2014).
  • Electrochemical DNA biosensors incorporating pentamidine analogues, which include structures related to this compound, were developed for evaluating chemical compounds interacting with DNA. This has implications for drug discovery and chemotherapeutic research (Szpakowska et al., 2006).

Industrial Applications

  • This compound derivatives are used in various industries, including food, pharmaceutical, and biochemical. For instance, pyridine-3-carboxylic acid, a related compound, is used in food additives and flavor enhancers (Kumar & Babu, 2009).
  • The solubility of 3-acetylpyridine in supercritical carbon dioxide was studied, which is crucial for its application in flavor and fragrance in food products (Agustin et al., 2013).

Ethical Considerations in Research

  • While not directly related to this compound, it's important to note the ethical and scientific considerations regarding the use of animals in research, highlighting the principles of reduction, refinement, and replacement. This framework is essential in the development and testing of compounds including this compound derivatives (Ferdowsian & Beck, 2011).

Safety and Hazards

3-Pentylpyridine is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

3-pentylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-4-6-10-7-5-8-11-9-10/h5,7-9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFPTAWUHHGUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285686
Record name 3-pentylpyridine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

221.00 to 223.00 °C. @ 760.00 mm Hg
Record name 3-Pentylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034886
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1802-20-6
Record name 3-Pentylpyridine
Source CAS Common Chemistry
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Record name 3-Pentylpyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1802-20-6
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Record name 3-pentylpyridine
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Record name 3-PENTYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XM63Y2756
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Record name 3-Pentylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the reaction medium (aqueous vs. oil) affect the formation of 3-pentylpyridine?

A1: Interestingly, the research mainly focuses on the impact of reaction medium on 2-pentylpyridine formation, revealing significantly higher yields in oil compared to aqueous conditions, particularly with glutamine []. While the studies mention the presence of this compound, they don't directly compare its yields in different media. Further research is needed to understand if a similar medium-dependent trend exists for this compound.

Q2: What role does the type of amino acid play in the formation of this compound?

A2: The studies highlight a clear trend in 2-pentylpyridine formation, with asparagine and glutamine yielding significantly higher amounts compared to other amino acids [, ]. This difference is attributed to their ability to readily generate free ammonia, a crucial reactant in alkylpyridine formation. While this compound is detected in reactions involving asparagine and glutamine, its specific yields with different amino acids haven't been explicitly explored in these studies.

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